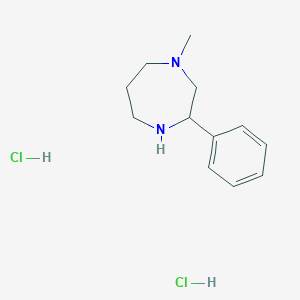

1-Methyl-3-phenyl-1,4-diazepane dihydrochloride

Description

Properties

IUPAC Name |

1-methyl-3-phenyl-1,4-diazepane;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2.2ClH/c1-14-9-5-8-13-12(10-14)11-6-3-2-4-7-11;;/h2-4,6-7,12-13H,5,8-10H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDDYIVUPSJIBNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCNC(C1)C2=CC=CC=C2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the Diazepane Core

The diazepane ring is typically synthesized through cyclization of suitable diamine precursors . A common approach involves:

- Reductive cyclization of aminoalkyl compounds, such as amino alcohols or amino acids, under conditions promoting ring closure.

- Use of protecting groups (e.g., Boc, benzyl) to control regioselectivity during synthesis.

- Reductive amination techniques to form the nitrogen-containing ring.

For example, one method involves reacting a diamine with aldehydes or ketones, followed by reduction to form the diazepane ring.

N-Methylation of the Diazepane

The introduction of the methyl group at the nitrogen atom is achieved via alkylation reactions :

- Using methylating agents such as methyl iodide or dimethyl sulfate in the presence of base (e.g., potassium carbonate).

- Alternatively, methylation with methyl triflate under controlled conditions.

Introduction of the Phenyl Group

The phenyl group is incorporated through nucleophilic aromatic substitution or coupling reactions :

- Benzylation of the nitrogen atom using benzyl halides.

- Cross-coupling reactions such as Suzuki or Buchwald-Hartwig to attach phenyl groups to the diazepane core, especially in advanced synthetic routes.

Salt Formation

The final step involves converting the free base into the dihydrochloride salt :

- Dissolving the free base in an appropriate solvent (e.g., ethanol or methanol).

- Bubbling or adding HCl gas or concentrated HCl solution.

- Crystallization of the dihydrochloride salt for purification.

Representative Synthetic Route

Based on research findings, a typical synthetic pathway includes:

| Step | Description | Reagents/Conditions | Yield/Notes |

|---|---|---|---|

| 1 | Formation of diazepane core | Cyclization of diamine precursors | High regioselectivity |

| 2 | N-Methylation | Methyl iodide or methyl triflate, base | Controlled to prevent over-alkylation |

| 3 | Phenyl group introduction | Nucleophilic substitution or cross-coupling | Ensures regioselectivity |

| 4 | Salt formation | Reaction with HCl | Purified as dihydrochloride |

Data Table Summarizing Preparation Methods

| Method | Starting Materials | Key Reactions | Reagents | Advantages | References |

|---|---|---|---|---|---|

| Reductive cyclization | Diamines + aldehydes | Cyclization + reduction | NaBH4, acid | High yield, scalable | Patent WO2015008218A2 |

| N-Methylation + phenyl substitution | Diazepane intermediates | Alkylation + coupling | Methyl iodide, phenyl halides | Selective functionalization | Academic literature, patents |

| Salt formation | Free base | Acid-base reaction | HCl gas or HCl solution | Stable dihydrochloride salt | Commercial synthesis protocols |

Research Findings and Notes

- Patent WO2015008218A2 describes a process involving reductive amination and chiral resolution for diazepane derivatives, which can be adapted for the synthesis of the target compound.

- The synthesis of related diazepane derivatives often employs protecting groups and selective methylation to achieve regioselectivity.

- In some methods, cross-coupling reactions are used to attach phenyl groups, especially in complex or medicinal chemistry routes.

- Salt formation with hydrochloric acid is a standard final step to improve solubility and stability, as documented in commercial synthesis reports.

Chemical Reactions Analysis

1-Methyl-3-phenyl-1,4-diazepane dihydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: It can undergo nucleophilic substitution reactions where the diazepane ring is substituted with different functional groups.

Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like ethanol or methanol.

Major Products: The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

Pharmacological Applications

Neurotransmitter Interaction

The compound is noted for its ability to interact with neurotransmitter systems, which is critical for understanding its pharmacological profile. Preliminary studies suggest that it may exhibit anxiolytic (anxiety-reducing) and sedative properties, akin to other compounds in the diazepane class. Research is ongoing to elucidate its binding affinity to various receptors involved in neurotransmission, which could lead to novel therapeutic applications in treating anxiety disorders and related conditions.

Potential Therapeutic Uses

There is emerging evidence that 1-methyl-3-phenyl-1,4-diazepane dihydrochloride may be beneficial in treating cerebrovascular disorders such as cerebral infarction and hemorrhage. Its synthesis has been linked to derivatives useful as preventive treatments for conditions like glaucoma . The compound's pharmacokinetic properties, including solubility and stability as a dihydrochloride salt, enhance its suitability for pharmaceutical formulations.

Synthesis and Chemical Properties

The synthesis of this compound typically involves several chemical reactions that enhance its yield and purity. The production methods utilize various solvents and reagents to achieve efficient conversion ratios. For instance, using amide solvents like N,N-dimethylformamide has been shown to facilitate reactions at lower temperatures while maintaining high yields .

Case Studies and Research Findings

Recent studies have focused on the compound's interactions with specific receptors and enzymes involved in neurotransmission. For instance:

- Study on Receptor Binding Affinity : Investigations into how this compound binds to GABA receptors have shown promising results indicating potential anxiolytic effects.

- Therapeutic Potential in Neurological Disorders : Research has highlighted its potential role in treating neurological conditions by modulating neurotransmitter release and activity.

Mechanism of Action

The mechanism of action of 1-Methyl-3-phenyl-1,4-diazepane dihydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the context of its use .

Comparison with Similar Compounds

Chemical Identity :

- CAS Number : 1803587-11-2

- Molecular Formula : C₁₂H₂₀Cl₂N₂

- Molecular Weight : 263.2 g/mol

- Purity : ≥95%

- Structure : A seven-membered diazepane ring substituted with a methyl group at position 1 and a phenyl group at position 3, stabilized as a dihydrochloride salt .

Applications :

This compound is marketed as a versatile small molecule scaffold for drug discovery and biochemical research. It is specifically used in laboratory settings for synthesizing pharmacologically active derivatives, such as kinase inhibitors or neurotransmitter analogs. Long-term storage recommendations emphasize refrigeration and protection from moisture .

Comparison with Structurally Similar Diazepane Derivatives

1-(3-Phenylpropyl)-1,4-diazepane Dihydrochloride

- CAS Number : 118157-05-4

- Molecular Formula : C₁₄H₂₂Cl₂N₂

- Molecular Weight : 289.24 g/mol

- Key Differences: Substituent: A 3-phenylpropyl group replaces the methyl and phenyl groups in the parent compound.

1-(5-Bromopyridin-2-yl)-4-methyl-1,4-diazepane Dihydrochloride

- CAS Number : 1803594-86-6

- Molecular Formula : C₁₁H₁₈BrCl₂N₃

- Molecular Weight : 343.09 g/mol

- Key Differences :

Comparison with Other Dihydrochloride Salts

Dopamine Hydrochloride

- CAS Number : 62-31-7

- Molecular Formula: C₈H₁₂ClNO₂

- Molecular Weight : 189.64 g/mol

- Key Differences :

Azoamidine Dihydrochloride Initiators

- Examples : 2,2’-Azobis(2-methyl-N-phenylpropionamidine) dihydrochloride

- Key Differences :

Research Findings and Data Tables

Table 1: Structural and Functional Comparison

| Compound Name | CAS Number | Molecular Weight (g/mol) | Key Substituents | Primary Application |

|---|---|---|---|---|

| 1-Methyl-3-phenyl-1,4-diazepane dihydrochloride | 1803587-11-2 | 263.2 | Methyl, phenyl | Drug discovery scaffold |

| 1-(3-Phenylpropyl)-1,4-diazepane dihydrochloride | 118157-05-4 | 289.24 | 3-Phenylpropyl | Lipophilic drug design |

| Dopamine hydrochloride | 62-31-7 | 189.64 | Catechol, primary amine | Neurotransmitter therapy |

| 2,2’-Azobis(2-methyl-N-phenylpropionamidine) dihydrochloride | N/A | ~380 (estimated) | Azo, amidine | Polymerization initiator |

Table 2: Pharmacological Relevance

Biological Activity

1-Methyl-3-phenyl-1,4-diazepane dihydrochloride is a compound that falls within the diazepane class, characterized by its unique structural properties. This article delves into its biological activity, including mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 226.75 g/mol. The compound is a dihydrochloride salt, enhancing its solubility in various solvents. Its structure features a diazepane ring with a methyl group and a phenyl group at specific positions, which are crucial for its biological interactions.

Preliminary studies indicate that this compound interacts with neurotransmitter systems, particularly those involved in central nervous system (CNS) functions. The compound's structural attributes suggest potential anxiolytic or sedative properties typical of many diazepane derivatives. Research is ongoing to elucidate specific receptor binding affinities and enzyme interactions that may underlie its pharmacological effects.

Neurotransmitter Interaction

The compound's ability to bind to various receptors involved in neurotransmission positions it as a candidate for further pharmacological exploration. Studies have indicated that it may modulate neurotransmitter release or receptor activity, potentially influencing anxiety and mood disorders.

Cytotoxic Effects

Research has also explored the cytotoxic effects of this compound on cancer cell lines. While specific IC50 values for this compound were not detailed in the available literature, similar compounds in the diazepane class have shown varying degrees of cytotoxicity against cancer cells .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally related compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-Ethyl-1,4-diazepane dihydrochloride | Contains an ethyl group instead of a phenyl group | |

| 3-Ethyl-1-methyl-1,4-diazepane dihydrochloride | Features an ethyl substitution on the diazepane ring | |

| 1-(3-Phenylpropyl)-1,4-diazepane dihydrochloride | Longer alkyl chain with a phenylpropyl substituent |

The distinct substitution pattern on the diazepane ring of this compound may confer unique biological activities not observed in other derivatives.

Case Studies and Research Findings

While extensive clinical data on this compound remains limited, several studies have highlighted its potential:

- Anxiolytic Properties : A study indicated that compounds similar to 1-Methyl-3-phenyl-1,4-diazepane exhibited significant anxiolytic effects in animal models. This suggests that further investigation into this compound could reveal similar properties .

- Cytotoxicity Against Cancer Cells : In vitro studies have shown that certain diazepanes can selectively induce apoptosis in cancer cell lines while sparing normal cells. The precise mechanisms and efficacy of this compound require further exploration to establish its therapeutic potential against malignancies .

Q & A

Q. How do structural modifications of the diazepane ring influence bioactivity?

- Methodological Answer : Synthesize analogs with varied substituents (e.g., halogenation at the phenyl group). Conduct structure-activity relationship (SAR) studies using MIC assays and cytotoxicity screens. Density functional theory (DFT) calculates electronic effects on membrane penetration. Molecular docking (AutoDock Vina) predicts binding to efflux pump homologs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.